molecular formula C11H15BrN2O3S B1313756 tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate CAS No. 308276-66-6

tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate

Cat. No.: B1313756
CAS No.: 308276-66-6
M. Wt: 335.22 g/mol
InChI Key: XYXNZAUIORCEKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate typically involves the reaction of tert-butyl bromide with other chemical reagents under controlled conditions . The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation and require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its applications in proteomics research and potential use in drug discovery set it apart from other similar compounds.

Biological Activity

tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate (CAS Number: 308276-66-6) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

  • Empirical Formula : C₁₁H₁₅BrN₂O₃S
  • Molecular Weight : 335.22 g/mol
  • Form : Solid
  • Purity : >97% .

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antiviral and anticancer agent.

Antiviral Activity

Research indicates that compounds within the pyrimidine class exhibit significant antiviral properties. For instance, related compounds have shown efficacy against viruses such as HIV and Hepatitis C Virus (HCV). The mechanism of action typically involves inhibition of viral replication or interference with viral enzyme activity.

CompoundVirus TargetEC₅₀ (μM)CC₅₀ (μM)Therapeutic Index
Example AHIV3.98>4000>1000
Example BHCV31.9>500>15.6

The specific EC₅₀ (half-maximal effective concentration) and CC₅₀ (half-maximal cytotoxic concentration) values for this compound are yet to be published, but its structural similarities suggest potential effectiveness in similar ranges .

Anticancer Activity

Preliminary studies have indicated that pyrimidine derivatives can inhibit cancer cell proliferation. The presence of the bromine and methylthio groups may enhance the compound's interaction with biological targets involved in cancer pathways.

Metabolic Stability

The stability of the tert-butyl group in biological systems is a critical factor influencing the pharmacokinetics of compounds. Studies have shown that replacing the tert-butyl group can lead to increased metabolic stability, which is essential for drug development. For instance, modifications leading to a trifluoromethyl group have shown improved metabolic profiles compared to their tert-butyl counterparts .

Case Studies and Research Findings

  • Antiviral Efficacy : In a study focusing on N-Heterocycles as antiviral agents, several derivatives were tested for their ability to inhibit viral replication. Compounds similar to this compound demonstrated promising results against HIV with low cytotoxicity .
  • Cytotoxicity Assessment : A comparative analysis of various pyrimidine derivatives indicated that those with halogen substitutions exhibited enhanced cytotoxicity against specific cancer cell lines, suggesting a structure-activity relationship that could be exploited in drug design .
  • Metabolic Studies : Investigations into the metabolic pathways of related compounds revealed that modifications to the tert-butyl group significantly impacted their clearance rates and overall bioavailability in vivo, emphasizing the importance of chemical structure in therapeutic efficacy .

Properties

IUPAC Name

tert-butyl 2-(5-bromo-2-methylsulfanyl-6-oxopyrimidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3S/c1-11(2,3)17-8(15)6-14-9(16)7(12)5-13-10(14)18-4/h5H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXNZAUIORCEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)C(=CN=C1SC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460687
Record name tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308276-66-6
Record name tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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